molecular formula C13H9N3O4 B13784827 N-(2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethyl)-phthalimide

N-(2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethyl)-phthalimide

Cat. No.: B13784827
M. Wt: 271.23 g/mol
InChI Key: KMNAEJWUJZSGOG-UHFFFAOYSA-N
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Description

N-(2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethyl)-phthalimide is a complex organic compound with a unique structure that combines a pyrimidine ring with a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethyl)-phthalimide typically involves the reaction of a pyrimidine derivative with a phthalimide derivative under specific conditions. One common method involves the use of a condensation reaction where the pyrimidine derivative is reacted with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethyl)-phthalimide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethyl)-phthalimide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethyl)-phthalimide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethyl)-phthalimide is unique due to the presence of both pyrimidine and phthalimide moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4/c17-10-7(5-14-13(20)15-10)6-16-11(18)8-3-1-2-4-9(8)12(16)19/h1-5H,6H2,(H2,14,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNAEJWUJZSGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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